An In-depth Technical Guide to 2,4-Di-tert-butylphenol (CAS 96-76-4)
An In-depth Technical Guide to 2,4-Di-tert-butylphenol (CAS 96-76-4)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2,4-Di-tert-butylphenol (2,4-DTBP), a phenolic compound with significant industrial and emerging biomedical relevance. This document consolidates its physicochemical properties, synthesis and analytical methodologies, and key biological activities. Particular emphasis is placed on its role as an antioxidant and its interaction with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) and Retinoid X Receptor-alpha (RXRα) signaling pathway, a critical regulator of metabolism and cellular differentiation. Detailed experimental protocols and visual workflows are provided to support researchers in their laboratory investigations of this compound.
Physicochemical Properties
2,4-Di-tert-butylphenol is a white to light yellow crystalline solid with a characteristic phenolic odor.[1] It is a lipophilic molecule with low solubility in water but is soluble in many organic solvents.[2][3] The key physicochemical properties of 2,4-DTBP are summarized in the tables below.
Table 1: General and Physical Properties
| Property | Value | References |
| Molecular Formula | C₁₄H₂₂O | [4] |
| Molecular Weight | 206.32 g/mol | [4] |
| Appearance | White to yellow crystalline solid | |
| Odor | Phenolic, medical | |
| Melting Point | 53-57 °C | |
| Boiling Point | 263-265 °C | |
| Density | 0.887 g/cm³ | |
| Flash Point | 115 °C (closed cup) |
Table 2: Solubility and Partitioning
| Property | Value | References |
| Water Solubility | 33-35 mg/L at 25 °C | |
| Solubility in other solvents | Soluble in alcohol and DMSO | |
| LogP (Octanol-Water Partition Coefficient) | 4.8 - 5.19 |
Table 3: Chemical and Spectroscopic Data
| Property | Value | References |
| pKa | 11.6 - 11.72 | |
| Vapor Pressure | 1 mmHg at 84.5 °C | |
| Refractive Index | 1.5080 at 20 °C | |
| ¹H NMR, ¹³C NMR, IR, MS | Spectra available |
Experimental Protocols
This section details the methodologies for the synthesis, purification, and analysis of 2,4-Di-tert-butylphenol, as well as a common assay for evaluating its antioxidant activity.
Synthesis: Friedel-Crafts Alkylation of Phenol
2,4-Di-tert-butylphenol is typically synthesized via the Friedel-Crafts alkylation of phenol with isobutylene or a precursor like tert-butanol, using an acid catalyst. Solid acid catalysts, such as zeolites, are often preferred for their ease of separation and reusability.
Materials:
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Phenol
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tert-Butanol (or isobutylene)
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H-Y Zeolite catalyst
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Hexane (solvent)
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Supercritical Carbon Dioxide (optional, enhances yield)
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Nitrogen or Argon gas
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Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
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Magnetic stirrer and heating mantle
Procedure:
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In a round-bottom flask equipped with a magnetic stirrer and condenser, add phenol and the H-Y zeolite catalyst (e.g., 0.1 g of catalyst per 1.0 g of phenol).
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Add the solvent (e.g., hexane) if conducting a liquid-phase reaction. For a supercritical fluid reaction, the reaction is carried out in a high-pressure reactor.
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Add tert-butanol to the mixture. A typical molar ratio of phenol to tert-butanol is 1:2.
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If using a gaseous alkylating agent like isobutylene, it can be bubbled through the reaction mixture.
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The reaction mixture is heated to a specific temperature, typically between 80-130 °C, and stirred for a set duration, which can range from several hours to overnight.
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For reactions in supercritical CO₂, the reactor is pressurized to an optimal pressure, for example, 10 MPa.
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Upon completion, the reaction mixture is cooled to room temperature.
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The solid catalyst is removed by filtration.
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The filtrate, containing the product, is then subjected to purification.
Purification: Recrystallization or Melt Crystallization
The crude 2,4-Di-tert-butylphenol can be purified by recrystallization from a suitable solvent or by melt crystallization.
Recrystallization Protocol:
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Dissolve the crude product in a minimal amount of a hot solvent in which the compound is soluble at high temperatures but less soluble at room temperature (e.g., hexane or ethanol-water mixtures).
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Allow the solution to cool slowly to room temperature, which will induce the formation of crystals.
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For enhanced crystal formation, the solution can be further cooled in an ice bath.
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The purified crystals are then collected by filtration and washed with a small amount of the cold solvent.
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The crystals are dried under vacuum to remove any residual solvent.
Melt Crystallization Protocol: This technique is particularly useful for larger scale purification and involves controlled cooling of the molten crude product.
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The crude 2,4-di-tert-butylphenol is heated above its melting point to form a homogenous liquid.
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The melt is then slowly cooled to a temperature just below the melting point of the pure compound.
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The 2,4-di-tert-butylphenol will selectively crystallize, leaving impurities in the molten phase.
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The purified solid can then be separated from the remaining liquid. This process can be repeated for higher purity.
Analytical Methods
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a common method for the identification and quantification of 2,4-DTBP in various matrices.
Example GC-MS Parameters:
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Column: 5MS UI (30 m x 0.25 mm x 0.25 µm) or equivalent.
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Injector Temperature: 250-280 °C.
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Carrier Gas: Helium at a flow rate of 1 mL/min.
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Oven Temperature Program: Start at 50 °C, then ramp at 10 °C/min to 300 °C and hold for 3 minutes.
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MS Source Temperature: 250 °C.
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MS Quadrupole Temperature: 150 °C.
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Acquisition Mode: Selected Ion Monitoring (SIM) for targeted analysis.
High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis of 2,4-DTBP.
Example HPLC Parameters:
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Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
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Mobile Phase: A mixture of acetonitrile and water, often with a small amount of acid like phosphoric acid or formic acid for better peak shape.
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Flow Rate: Typically around 0.4-1.0 mL/min.
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Detection: UV detector set at a wavelength of 277 nm.
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Column Temperature: 25 °C.
Antioxidant Activity Assay: DPPH and ABTS Radical Scavenging
The antioxidant capacity of 2,4-DTBP can be evaluated using common in vitro assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical scavenging assays.
DPPH Assay Protocol:
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Prepare a stock solution of 2,4-DTBP in a suitable solvent (e.g., methanol).
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Prepare a series of dilutions of the 2,4-DTBP stock solution.
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Prepare a solution of DPPH in methanol (e.g., 0.1 mM).
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In a 96-well plate or test tubes, add a specific volume of each 2,4-DTBP dilution.
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Add a fixed volume of the DPPH solution to each well/tube and mix well.
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Incubate the mixture in the dark at room temperature for 30 minutes.
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Measure the absorbance of the solution at a wavelength of approximately 517 nm using a spectrophotometer.
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A control containing only the solvent and DPPH solution is also measured.
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The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100
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The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined from a plot of concentration versus percentage inhibition.
ABTS Assay Protocol:
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Prepare the ABTS radical cation (ABTS•+) by reacting a 7 mM ABTS stock solution with 2.45 mM potassium persulfate in the dark at room temperature for 12-16 hours.
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Dilute the ABTS•+ solution with a suitable buffer (e.g., ethanol or phosphate buffer) to an absorbance of 0.70 ± 0.02 at 734 nm.
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Prepare a series of dilutions of the 2,4-DTBP stock solution.
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In a 96-well plate or test tubes, add a specific volume of each 2,4-DTBP dilution.
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Add a fixed volume of the diluted ABTS•+ solution to each well/tube and mix.
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Incubate the mixture in the dark at room temperature for a specified time (e.g., 6 or 30 minutes).
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Measure the absorbance at 734 nm.
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A control containing only the solvent and ABTS•+ solution is also measured.
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Calculate the percentage of radical scavenging activity and the IC₅₀ value as described for the DPPH assay.
Biological Activity and Signaling Pathways
2,4-Di-tert-butylphenol exhibits a broad range of biological activities, making it a compound of interest for further research and potential therapeutic applications.
Antioxidant and Anti-inflammatory Effects
2,4-DTBP is a potent antioxidant. Its phenolic hydroxyl group can donate a hydrogen atom to neutralize free radicals, thereby terminating radical chain reactions and protecting cells from oxidative damage. This antioxidant activity is the basis for many of its other observed biological effects.
The anti-inflammatory properties of 2,4-DTBP are also well-documented. It can inhibit the production of pro-inflammatory mediators, although the exact mechanisms are still under investigation.
Antimicrobial and Cytotoxic Activities
2,4-DTBP has demonstrated significant antimicrobial activity against various bacteria and fungi. It also exhibits cytotoxic effects against several cancer cell lines, suggesting its potential as an anticancer agent.
Interaction with PPARγ/RXRα Signaling Pathway
A key mechanism of action for 2,4-DTBP in a biological context is its ability to act as an agonist for the Retinoid X Receptor-alpha (RXRα). RXRα forms a heterodimer with the Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a nuclear receptor that plays a crucial role in adipogenesis (fat cell differentiation) and glucose metabolism.
By activating RXRα, 2,4-DTBP can influence the transcriptional activity of the PPARγ/RXRα heterodimer, leading to the expression of genes involved in adipocyte differentiation. This has led to its classification as a potential "obesogen," a chemical that can promote obesity.
Visualizations
Diagram 1: Synthesis and Purification Workflow
Caption: Workflow for the synthesis and purification of 2,4-Di-tert-butylphenol.
Diagram 2: Analytical Workflow
Caption: General workflow for the analysis of 2,4-Di-tert-butylphenol.
Diagram 3: PPARγ/RXRα Signaling Pathway Activation
Caption: Activation of the PPARγ/RXRα signaling pathway by 2,4-Di-tert-butylphenol.
Conclusion
2,4-Di-tert-butylphenol is a versatile compound with established industrial applications and a growing body of research highlighting its diverse biological activities. Its role as an antioxidant and its interaction with the PPARγ/RXRα signaling pathway are of particular interest to the scientific community. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers and professionals in the fields of chemistry, biology, and drug development, facilitating further investigation into the properties and potential applications of this intriguing molecule.
